N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a chlorothiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile for synthesized compounds related to this one .
Result of Action
It’s known that benzothiazole derivatives can have various effects, such as antimicrobial activity . For instance, some related compounds exhibited promising activity against Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Incorporation of the chlorothiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide linkage: This is typically achieved through amide bond formation using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the chlorothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide: Lacks the chlorothiophene ring.
N-(4-hydroxyphenyl)-2-(5-chlorothiophen-2-yl)acetamide: Lacks the benzo[d]thiazole moiety.
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-thiophen-2-ylacetamide: Lacks the chlorine atom.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide is unique due to the combination of its structural features, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S2/c20-17-8-6-12(25-17)10-18(24)21-11-5-7-15(23)13(9-11)19-22-14-3-1-2-4-16(14)26-19/h1-9,23H,10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKWLJQCFISQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=C(S4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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